molecular formula C9H18O B1615816 3-Methyloctan-2-one CAS No. 6137-08-2

3-Methyloctan-2-one

Cat. No. B1615816
CAS RN: 6137-08-2
M. Wt: 142.24 g/mol
InChI Key: XSWHAOGCTCBDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyloctan-2-one is a ketone.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogs : 3-Methyloctan-2-one has analogs like 6-Methyloctan-3-one, identified as a component of the alarm pheromone of Crematogaster ants, synthesized through a convenient and effective synthetic pathway. This synthesis involves regioselective carbonylation of 1-alkenes using catalysts like Et2Zn and TaCl5 (Sultanov, Samoilova, & Dzhemilev, 2015).

Biofuels and Energy Storage

  • Hydrogen Storage Applications : Related compounds like 3-methyl-1,2-BN-cyclopentane demonstrate properties relevant to hydrogen storage applications, such as low viscosity and thermal stability, indicating potential applicability in energy storage (Luo et al., 2013).

Environmental and Health Monitoring

  • Indoor Air Quality Monitoring : Compounds similar to 3-Methyloctan-2-one, like hexan-2-one and heptan-2-one, are used in methods to assess human exposure to microbial volatile organic compounds (MVOCs) in air, crucial for understanding indoor air quality and health impacts (Elke et al., 1999).

Industrial and Chemical Processing

  • Pentanol Isomer Synthesis : Structurally related pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels. These are produced through microbial fermentations and metabolic engineering, highlighting the industrial potential of similar molecules (Cann & Liao, 2009).

Spectroscopy and Photophysics

  • Optical Studies : Studies on compounds like 3-methyloctane, which is structurally related to 3-Methyloctan-2-one, focus on the spectral behavior of pulse-irradiated liquids, providing insights into the behavior of electrons and ions in organic solvents (Gillis, Klassen, & Woods, 1977).

Renewable and Sustainable Chemistry

  • Bio-Based Solvent Alternatives : Analog compounds like 3-methoxybutan-2-one are evaluated as sustainable, bio-based alternatives to traditional solvents, offering environmentally friendly options in industrial processes (Jin et al., 2021).

properties

CAS RN

6137-08-2

Product Name

3-Methyloctan-2-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-methyloctan-2-one

InChI

InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h8H,4-7H2,1-3H3

InChI Key

XSWHAOGCTCBDIT-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(=O)C

Canonical SMILES

CCCCCC(C)C(=O)C

Other CAS RN

6137-08-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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